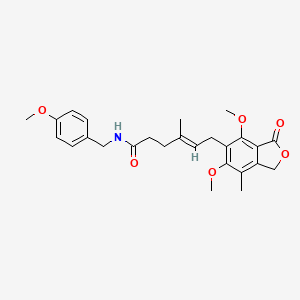![molecular formula C27H26F3N3O4 B15103082 N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B15103082.png)
N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide is a complex organic compound that features a combination of functional groups, including a morpholine ring, a trifluoromethyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide typically involves multi-step organic synthesis. The process may include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents under specific conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Formation of the Enone Structure: This involves aldol condensation or related reactions to form the enone moiety.
Final Coupling: The final step involves coupling the various fragments together under suitable conditions, such as using coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the enone to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-phenylfuran-2-yl}prop-1-en-2-yl]benzamide: Lacks the trifluoromethyl group.
N-[(1Z)-3-{[2-(morpholin-4-yl)ethyl]amino}-3-oxo-1-{5-[3-methylphenyl]furan-2-yl}prop-1-en-2-yl]benzamide: Contains a methyl group instead of a trifluoromethyl group.
Propriétés
Formule moléculaire |
C27H26F3N3O4 |
|---|---|
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
N-[(Z)-3-(2-morpholin-4-ylethylamino)-3-oxo-1-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H26F3N3O4/c28-27(29,30)21-8-4-7-20(17-21)24-10-9-22(37-24)18-23(32-25(34)19-5-2-1-3-6-19)26(35)31-11-12-33-13-15-36-16-14-33/h1-10,17-18H,11-16H2,(H,31,35)(H,32,34)/b23-18- |
Clé InChI |
GCVBSHZSIZFZKC-NKFKGCMQSA-N |
SMILES isomérique |
C1COCCN1CCNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1CCNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-2,2-dione](/img/structure/B15103000.png)


![Methyl 5-(2-methoxyphenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B15103018.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15103020.png)
![2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B15103022.png)
![(4E)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15103024.png)
![2-[(7-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B15103035.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103042.png)
![diethyl [(E)-{[4-phenyl-5-(pyridin-3-ylcarbamoyl)-1,3-thiazol-2-yl]imino}methyl]propanedioate](/img/structure/B15103048.png)
![5-chloro-N-[2-(morpholin-4-yl)phenyl]-4-(phenylsulfonyl)-1,3-thiazol-2-amine](/img/structure/B15103065.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B15103067.png)
![2,4-dichloro-N-[(1Z)-3-oxo-1-phenyl-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]benzamide](/img/structure/B15103072.png)
![1-[3-(Dimethylamino)propyl]-3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B15103080.png)
